molecular formula C19H29ClN2O3 B13736175 Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride CAS No. 18235-89-7

Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride

Cat. No.: B13736175
CAS No.: 18235-89-7
M. Wt: 368.9 g/mol
InChI Key: HRWKJRRQHQUDQS-UHFFFAOYSA-N
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Description

Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. For this compound, the synthesis may involve the reaction of indole-3-carboxylic acid with appropriate reagents to introduce the 5-(2-(diethylamino)ethoxy)-1,2-dimethyl- substituents. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol to achieve good yields .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the formation of intermediates followed by their conversion to the final product through various chemical reactions. The use of catalysts and specific reaction conditions is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Indole-3-carboxylic acid derivatives undergo various types of chemical reactions, including:

    Oxidation: Conversion of indole derivatives to corresponding oxides.

    Reduction: Reduction of indole derivatives to form reduced products.

    Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole-3-carboxylic acid derivatives may yield oxides, while reduction may produce reduced indole derivatives .

Scientific Research Applications

Indole-3-carboxylic acid derivatives have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of various organic compounds.

    Biology: Studied for their role in biological processes and as potential therapeutic agents.

    Medicine: Investigated for their potential use in treating diseases such as cancer and microbial infections.

    Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of indole-3-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbaldehyde. These compounds share the indole ring system but differ in their substituents and biological activities .

Properties

CAS No.

18235-89-7

Molecular Formula

C19H29ClN2O3

Molecular Weight

368.9 g/mol

IUPAC Name

2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C19H28N2O3.ClH/c1-6-21(7-2)11-12-24-15-9-10-17-16(13-15)18(14(4)20(17)5)19(22)23-8-3;/h9-10,13H,6-8,11-12H2,1-5H3;1H

InChI Key

HRWKJRRQHQUDQS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C.[Cl-]

Origin of Product

United States

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